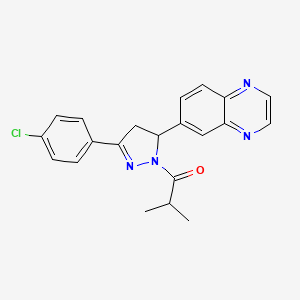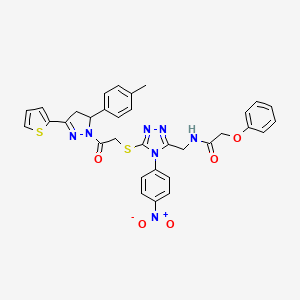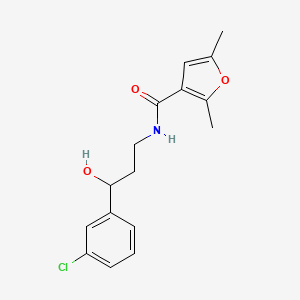
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) subunit .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, amides can be synthesized by reacting an acid chloride with an amine .Chemical Reactions Analysis
Carbamate esters, which this compound is, are chemically similar to, but more reactive than amides . They can form polymers such as polyurethane resins .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . While the specific antiviral applications of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide have not been detailed, its structural relation to indole suggests potential in this area.
Anti-inflammatory Activity
The indole scaffold is present in many synthetic drug molecules and has been associated with anti-inflammatory properties . Given the structural resemblance, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide may also be explored for its efficacy in reducing inflammation.
Anticancer Activity
Indole derivatives are known for their anticancer activities, which make them a point of interest in the development of new therapeutic agents . The compound could be investigated for its potential to inhibit cancer cell growth or to act as a supportive agent in chemotherapy.
Antimicrobial Activity
Compounds with an indole nucleus have been found to possess antimicrobial properties, effective against a range of bacterial and fungal pathogens . This suggests that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide might be useful in the development of new antimicrobial agents.
Anticonvulsant and Antinociceptive Activity
Research on similar compounds has indicated promising results in the synthesis of agents with anticonvulsant and antinociceptive effects . This implies that the compound could be beneficial in the treatment of neurological disorders such as epilepsy and in pain management.
Anti-allergic Drugs Synthesis
Histamine H1 receptor antagonists, which include various indole derivatives, are crucial in the synthesis of anti-allergic drugs . N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide may contribute to the development of new anti-allergic compounds, given its structural similarity to indole.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . The interaction with these targets can lead to a variety of downstream effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . These pathways and their downstream effects can vary widely, depending on the specific compound and the biological context.
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-8-14(11(2)21-10)16(20)18-7-6-15(19)12-4-3-5-13(17)9-12/h3-5,8-9,15,19H,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCYFHCWIIVNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
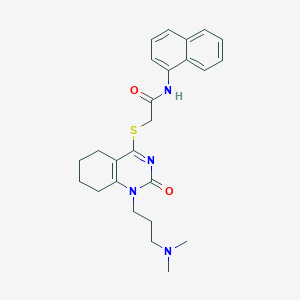
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)


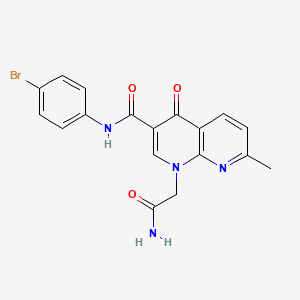

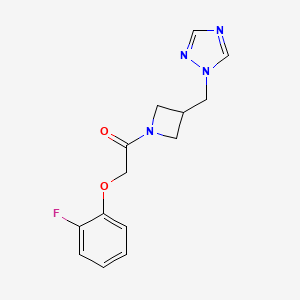
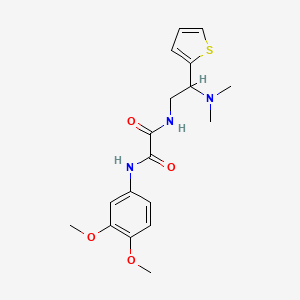

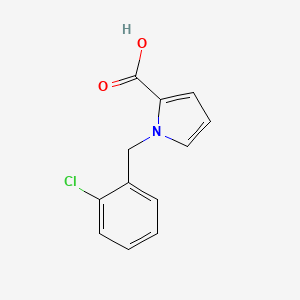
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine](/img/structure/B2931195.png)
